![molecular formula C15H18O3 B12616313 6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol CAS No. 921942-74-7](/img/structure/B12616313.png)
6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the naphthalene family, characterized by a naphthalene core substituted with methoxy, methyl, and isopropoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 6-methoxy-4-methyl-1-naphthol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 6-methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-aldehyde or 6-methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methyl-1-naphthol: Similar structure but lacks the isopropoxy group.
4-Methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol: Similar structure but lacks the methoxy group.
6-Methoxy-5-[(propan-2-yl)oxy]naphthalen-1-ol: Similar structure but lacks the methyl group.
Uniqueness
6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol is unique due to the presence of all three substituents (methoxy, methyl, and isopropoxy) on the naphthalene core. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
921942-74-7 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6-methoxy-4-methyl-5-propan-2-yloxynaphthalen-1-ol |
InChI |
InChI=1S/C15H18O3/c1-9(2)18-15-13(17-4)8-6-11-12(16)7-5-10(3)14(11)15/h5-9,16H,1-4H3 |
InChI Key |
NGXOLNJDLYLVFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C=CC(=C2OC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)
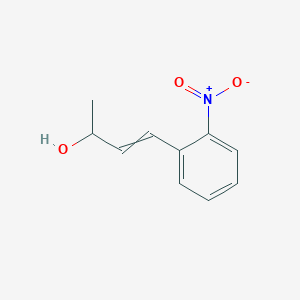


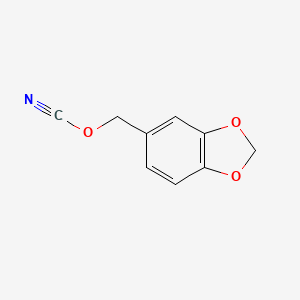
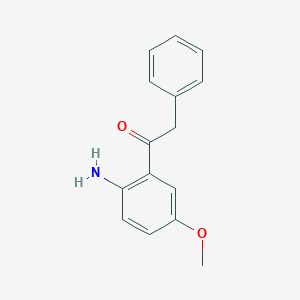
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)

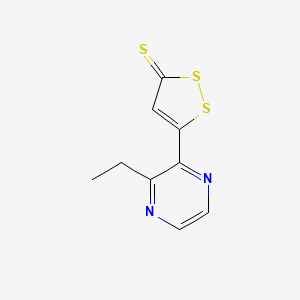
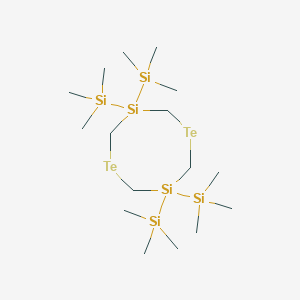
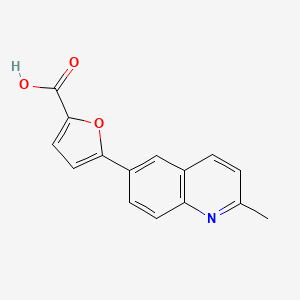
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-2-en-1-one](/img/structure/B12616295.png)
